molecular formula C31H52O B145184 Sutinasterol CAS No. 129620-23-1

Sutinasterol

Cat. No. B145184
M. Wt: 440.7 g/mol
InChI Key: ALRMQDKADQHRGT-BARFHZGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sutinasterol is a steroidal alkaloid that has been extensively studied for its potential therapeutic applications. It is found in the roots of Cynanchum wilfordii, a traditional Chinese medicinal plant. Sutinasterol has shown promising results in various scientific research studies, and its mechanism of action and physiological effects have been extensively studied.

Mechanism Of Action

The mechanism of action of Sutinasterol is not fully understood. However, it has been found to interact with several cellular pathways, including the NF-κB pathway, which plays a crucial role in inflammation and cancer. Sutinasterol has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.

Biochemical And Physiological Effects

Sutinasterol has been found to have several biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Sutinasterol has also been found to have a positive effect on the immune system by enhancing the production of immune cells. Additionally, Sutinasterol has been found to have a positive effect on cognitive function by improving memory and learning.

Advantages And Limitations For Lab Experiments

Sutinasterol has several advantages for lab experiments. It is a relatively stable compound that can be easily purified and synthesized. However, the limitations of Sutinasterol include its high cost and the complexity of its synthesis method.

Future Directions

There are several future directions for the study of Sutinasterol. One direction is to investigate its potential therapeutic applications further. Another direction is to investigate the mechanism of action of Sutinasterol and its interaction with cellular pathways. Additionally, researchers are working to find a more efficient and cost-effective synthesis method for Sutinasterol.
Conclusion:
In conclusion, Sutinasterol is a steroidal alkaloid that has shown promising results in various scientific research studies. Its potential therapeutic applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Sutinasterol has the potential to be used as a therapeutic agent in various diseases, and further research is required to fully understand its potential.

Scientific Research Applications

Sutinasterol has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-oxidant properties. Sutinasterol has also been found to have a positive effect on the immune system and can help improve cognitive function. Several studies have been conducted on Sutinasterol, and its potential therapeutic applications are still under investigation.

properties

CAS RN

129620-23-1

Product Name

Sutinasterol

Molecular Formula

C31H52O

Molecular Weight

440.7 g/mol

IUPAC Name

(3S,5S,9R,10S,13R,14R,17R)-17-[(2R,5R)-5-ethyl-7-methyl-6-methylideneoctan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C31H52O/c1-8-23(22(5)20(2)3)10-9-21(4)27-13-14-28-26-12-11-24-19-25(32)15-17-30(24,6)29(26)16-18-31(27,28)7/h12,20-21,23-25,27-29,32H,5,8-11,13-19H2,1-4,6-7H3/t21-,23-,24+,25+,27-,28+,29+,30+,31-/m1/s1

InChI Key

ALRMQDKADQHRGT-BARFHZGGSA-N

Isomeric SMILES

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C(=C)C(C)C

SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(=C)C(C)C

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(=C)C(C)C

synonyms

24-ethyl-26,26-dimethylcholesta-7,25(27)-dien-3 beta-ol
sutinasterol

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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